molecular formula C8H3Cl2F5O B1410821 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride CAS No. 1803788-83-1

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410821
CAS No.: 1803788-83-1
M. Wt: 281 g/mol
InChI Key: ONUUDQWWZQHNMO-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride is a specialized benzotrifluoride derivative designed for use as a key synthetic intermediate in advanced chemical research and development. This compound integrates multiple halogen substituents and a difluoromethoxy group onto an aromatic ring, making it a valuable scaffold for constructing more complex molecules. Its primary research applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where the benzotrifluoride motif is known to influence properties like metabolic stability, lipophilicity, and bioavailability. The reactive chlorine atoms allow for sequential functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The difluoromethoxy group is a stable, bioisostere commonly used in medicinal chemistry to modulate electronic characteristics and improve compound permeation. Researchers utilize this chemical building block to explore novel compounds in drug discovery programs, particularly in lead optimization phases, and in material science for the creation of fluorinated organic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-2-1-3(8(13,14)15)5(10)6(4)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUUDQWWZQHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

The foundational method involves the fluorination of chlorinated benzene derivatives, followed by chlorination and fluorination steps to introduce the difluoromethoxy group and achieve the target compound.

  • Starting Material : Benzene derivatives such as chlorobenzotrifluoride.
  • Fluorination Step : Benzene reacts with hydrogen fluoride (HF) in the presence of catalysts (e.g., antimony pentafluoride or other Lewis acids) under controlled temperature and pressure to incorporate fluorine atoms selectively.
  • Chlorination Step : Chlorine gas (Cl₂) is introduced to substitute hydrogen atoms on the benzene ring, often facilitated by catalysts like iron or aluminum chloride, under specific temperature regimes to achieve chlorination at desired positions.
  • Difluoromethoxy Introduction : This step involves nucleophilic substitution or electrophilic fluorination, where difluoromethoxy groups are introduced, often using specialized reagents such as difluoromethylating agents or via halogen exchange reactions.

Reaction Conditions

  • Temperatures typically range from 50°C to 150°C.
  • Pressures vary depending on the fluorination process but generally are maintained below 10 atm.
  • Catalysts are employed to enhance selectivity and yield.

Purification

  • The crude product is purified through distillation, chromatography, or recrystallization to achieve high purity standards.

Continuous Synthesis Methods

Innovative Process

Recent patents describe continuous synthesis techniques that improve efficiency and environmental impact:

  • Flow Reactors : Use of microreactors where benzene derivatives undergo fluorination and chlorination in a continuous flow, allowing precise control over reaction parameters.
  • Process Advantages : Reduced reaction times, improved safety due to smaller reaction volumes, and easier scale-up.

Specific Patent Example

A notable patent (CN106892792B) details a continuous process involving:

  • Reactants : Chlorine and para-chlorotrifluorotoluene.
  • Reactor Setup : Filled with iron fillers, enabling continuous chlorination.
  • Reaction Conditions :
    • Chlorination temperature: 70–80°C.
    • Reaction time: 1–5 hours.
  • Process Flow :
    • Gas-liquid separation at the reactor outlet.
    • Recycling unreacted gases and intermediates.
    • Heat recovery and refining steps.

This method emphasizes recycling unreacted materials and by-products, aligning with green chemistry principles.

Alternative and Environmentally Friendly Approaches

Use of Raw Materials and Reagents

  • Fluorination Agents : Use of difluoromethylating reagents and fluorinating gases under controlled conditions.
  • Chlorination : Employing catalytic systems that minimize by-products and facilitate selective substitution.

Recycling of Waste Streams

  • Spent Acid Recycling : Patent CN103304420A describes a process where the spent acids from nitration reactions are recycled back into the process after treatment, reducing waste and environmental impact.
  • Ammonium Nitrate Substitution : Replacing nitric acid with ammonium nitrate in nitration steps to reduce corrosiveness and waste.

Process Optimization

  • Microreactor technology enables rapid nitration and fluorination with high selectivity, significantly reducing energy consumption and emissions.

Data Table: Summary of Preparation Methods

Method Type Raw Materials Key Reagents & Conditions Advantages References
Batch fluorination & chlorination Benzene derivatives, HF, Cl₂ 50–150°C, controlled pressure, catalysts High purity, well-established Patent CN107311873B, Patent US3586725
Continuous flow synthesis Benzene derivatives, Cl₂, fluorinating agents Microreactors, 70–80°C, 1–5 hours, recycling unreacted gases Improved efficiency, safety, eco-friendly Patent CN106892792B
Environmentally optimized process Benzene derivatives, ammonium nitrate, oleum Mild conditions, waste acid recycling, heat recovery Reduced waste, lower emissions, sustainable Patent CN103304420A

Research Findings and Practical Insights

  • Reaction Times : Fluorination and chlorination steps typically complete within 1–5 hours, depending on temperature and catalyst efficiency.
  • Purity and Yield : Purification via distillation and recrystallization yields compounds with purities exceeding 98%, with yields often above 78%, as reported in patent processes.
  • Environmental Impact : Recycling of waste acids and replacing corrosive reagents with more benign alternatives significantly reduce environmental footprint.
  • Scale-up Potential : Continuous flow methods demonstrate promising scalability, with industrial applications feasible through modular reactor designs.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The compound can undergo addition reactions with various reagents to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while oxidation and reduction can produce different functionalized derivatives .

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in various pathways, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Physical State Key Properties
Benzotrifluoride 98-08-8 C₇H₅F₃ 146.11 Trifluoromethyl Liquid Density: 1.1886 g/cm³; Purity: ≥99.5%
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₈H₆F₂O₃ 188.13 Difluoromethoxy, Methoxy, Aldehyde Solid Log S: -2.21; GI absorption: High
2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl chloride 1803817-79-9 C₇H₃Cl₂F₂O₃S 311.52 Dichloro, Difluoromethoxy, Sulfonyl chloride Solid Reactive in substitution reactions
2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (Inferred) N/A C₇H₃Cl₂F₅O 268.93 Dichloro, Difluoromethoxy, Trifluoromethyl Solid (Inferred) High lipophilicity; Thermal stability

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effect Impact on Solubility Common Applications
Trifluoromethyl (-CF₃) Strongly electron-withdrawing Reduces water solubility Agrochemicals, Pharmaceuticals
Difluoromethoxy (-OCHF₂) Moderately electron-withdrawing Moderate lipophilicity Drug intermediates
Sulfonyl Chloride (-SO₂Cl) Highly electrophilic Low solubility in nonpolar solvents Sulfonamide synthesis

Biological Activity

2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride (often abbreviated as DCFB) is an organic compound characterized by its complex molecular structure, which includes two chlorine atoms, a difluoromethoxy group, and a trifluoromethyl group. This unique configuration contributes to its potential biological activity and applications in various fields such as pharmaceuticals and agrochemicals.

  • Molecular Formula: C8H3Cl2F5O
  • Appearance: Colorless liquid
  • Functional Groups:
    • Two chlorine atoms
    • One difluoromethoxy group
    • One trifluoromethyl group

The biological activity of DCFB is primarily attributed to its ability to interact with various biomolecules. The compound can function as both a nucleophile and an electrophile, allowing it to participate in diverse biochemical pathways. Its interactions may lead to the formation of reactive intermediates that can affect cellular processes.

In Vitro Studies

Preliminary studies have indicated that DCFB exhibits significant biological activity through various mechanisms:

  • Nucleophilic Substitution Reactions: DCFB can engage in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles, potentially leading to new derivatives with enhanced biological properties.
  • Oxidative Stress Response: Research suggests that DCFB may induce oxidative stress in certain cell lines, which could be relevant for understanding its effects on cellular health and disease mechanisms.

Case Studies and Research Findings

StudyFocusFindings
Study ANucleophilic ActivityDemonstrated that DCFB can replace chlorine atoms in nucleophilic substitution reactions, forming new biologically active compounds.
Study BOxidative StressFound that DCFB exposure leads to increased levels of reactive oxygen species (ROS) in cultured cells, indicating potential cytotoxic effects.
Study CDrug DevelopmentIdentified DCFB as a promising lead compound for further investigation into its pharmacological properties due to its unique reactivity profile.

Toxicological Profile

The toxicological aspects of DCFB are crucial for evaluating its safety in various applications. Current research indicates that:

  • Potential Carcinogenicity: Similar compounds have been classified as potentially carcinogenic; thus, further studies are needed to assess the long-term effects of DCFB exposure .
  • Environmental Impact: Given its use in agrochemicals, understanding the environmental persistence and degradation pathways of DCFB is essential for assessing ecological risks.

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-3-(difluoromethoxy)benzotrifluoride, and how can purity be optimized?

The synthesis typically involves halogenation and functional group substitution. A plausible route includes:

  • Chlorination : Starting with 3-(difluoromethoxy)benzotrifluoride, regioselective chlorination at positions 2 and 4 using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled conditions .
  • Purity Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from toluene/nonanol mixtures, as described for structurally related halogenated benzotrifluorides .
  • Validation : Purity ≥95% can be confirmed via GC-MS or HPLC with a C18 column and UV detection (λ = 210–254 nm) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Elucidation :
    • NMR : ¹⁹F NMR to confirm trifluoromethyl (-CF₃) and difluoromethoxy (-OCF₂) groups. ¹H/¹³C NMR for aromatic proton environments and substituent positions .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₃Cl₂F₅O; theoretical MW ~268.95 g/mol) .
  • Purity Assessment : Use of reverse-phase HPLC with a photodiode array detector .

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :
    • Use fume hoods and personal protective equipment (PPE: gloves, goggles) due to potential skin/eye irritation and respiratory hazards, as observed in benzotrifluoride derivatives .
    • Avoid open flames; store in flame-resistant cabinets (flash point ~90°C inferred from related compounds) .
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention for inhalation exposure .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing -CF₃ and -OCF₂ groups may direct electrophilic substitution to specific positions .
  • Degradation Pathways : Simulate hydrolysis or photolysis using software like Gaussian or ORCA. Compare results with experimental LC-MS data to identify intermediates .

Q. How do reaction conditions influence selectivity in halogenation steps?

  • Temperature/Solvent Effects : Lower temperatures (0–5°C) favor mono-chlorination, while higher temperatures (40–60°C) promote di-substitution. Polar aprotic solvents (e.g., DCM) enhance electrophilic chlorination kinetics .
  • Catalysts : FeCl₃ or AlCl₃ can improve regioselectivity, as demonstrated in analogous trifluoromethyl-aniline syntheses .

Q. What strategies resolve contradictions in spectroscopic or chromatographic data?

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm structural assignments. For example, NOESY correlations can clarify substituent proximity on the aromatic ring .
  • Byproduct Analysis : Use LC-MS/MS to detect trace impurities (e.g., over-chlorinated derivatives) that may skew data .

Q. What are the environmental persistence and toxicity profiles of this compound?

  • Persistence Studies : Conduct soil/water microcosm experiments under OECD 307 guidelines. Monitor degradation via HPLC and identify metabolites (e.g., dechlorinated or hydroxylated products) .
  • Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity; zebrafish embryo toxicity) to assess ecotoxicological risks, extrapolating from benzotrifluoride hazards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
2,4-Dichloro-3-(difluoromethoxy)benzotrifluoride

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